Cas no 1798677-53-8 (3-[1-[2-(2-Methoxyphenoxy)acetyl]-3-azetidinyl]-2,4-thiazolidinedione)
3-[1-[2-(2-Methoxyphenoxy)acetyl]-3-azetidinyl]-2,4-thiazolidinedione Chemical and Physical Properties
Names and Identifiers
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- 3-[1-[2-(2-Methoxyphenoxy)acetyl]-3-azetidinyl]-2,4-thiazolidinedione
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- Inchi: 1S/C15H16N2O5S/c1-21-11-4-2-3-5-12(11)22-8-13(18)16-6-10(7-16)17-14(19)9-23-15(17)20/h2-5,10H,6-9H2,1H3
- InChI Key: JPQSAMWBFJOWIF-UHFFFAOYSA-N
- SMILES: S1CC(=O)N(C2CN(C(COC3=CC=CC=C3OC)=O)C2)C1=O
Experimental Properties
- Density: 1.452±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- Boiling Point: 539.3±60.0 °C(Predicted)
- pka: -2.21±0.40(Predicted)
3-[1-[2-(2-Methoxyphenoxy)acetyl]-3-azetidinyl]-2,4-thiazolidinedione Pricemore >>
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| Life Chemicals | F6473-4578-2μmol |
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$79.0 | 2023-04-25 |
3-[1-[2-(2-Methoxyphenoxy)acetyl]-3-azetidinyl]-2,4-thiazolidinedione Related Literature
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Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
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Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
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Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
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Karl Crowley,Eimer O'Malley,Aoife Morrin,Malcolm R. Smyth,Anthony J. Killard Analyst, 2008,133, 391-399
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L. Di Michele,D. Fiocco,F. Varrato,E. Eiser,G. Foffi Soft Matter, 2014,10, 3633-3648
Additional information on 3-[1-[2-(2-Methoxyphenoxy)acetyl]-3-azetidinyl]-2,4-thiazolidinedione
Introduction to Compound with CAS No. 1798677-53-8 and Product Name: *3-[1-[2-(2-Methoxyphenoxy)acetyl]-3-azetidinyl]-2,4-thiazolidinedione*
Compound with the CAS number 1798677-53-8 and the product name 3-[1-[2-(2-Methoxyphenoxy)acetyl]-3-azetidinyl]-2,4-thiazolidinedione represents a significant advancement in the field of pharmaceutical chemistry. This compound, characterized by its complex molecular structure, has garnered attention for its potential applications in medicinal chemistry and drug development. The unique arrangement of functional groups within its molecular framework suggests a multifaceted approach to therapeutic intervention.
The core structure of this compound consists of a thiazolidinedione moiety, which is a well-known pharmacophore in the development of bioactive molecules. Thiazolidinediones are particularly recognized for their role in modulating various biological pathways, including those involved in metabolic disorders and inflammation. The presence of the 3-azetidinyl group further enhances the compound's potential by introducing a cyclic amine moiety, which can interact with biological targets in diverse ways.
In recent years, there has been a growing interest in the development of novel compounds that can target multiple disease pathways simultaneously. The 2-methoxyphenoxy group in the compound's structure is particularly noteworthy, as it is known to enhance binding affinity and metabolic stability. This group, combined with the acetyl moiety, contributes to the compound's overall pharmacokinetic properties, making it a promising candidate for further investigation.
The synthesis of this compound involves a series of carefully orchestrated chemical reactions that highlight the expertise required in medicinal chemistry. The introduction of the 1-[2-(2-Methoxyphenoxy)acetyl]-3-azetidinyl side chain requires precise control over reaction conditions to ensure high yield and purity. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions and enzymatic resolutions, are employed to achieve the desired molecular architecture.
One of the most exciting aspects of this compound is its potential application in addressing complex diseases such as cancer and neurodegenerative disorders. Preliminary studies have indicated that the thiazolidinedione scaffold can interfere with key signaling pathways involved in disease progression. Specifically, research has shown that compounds with similar structures can inhibit enzymes like PPARγ (Peroxisome Proliferator-Activated Receptor Gamma), which plays a crucial role in glucose and lipid metabolism.
The 3-azetidinyl group has been identified as a critical component for binding to specific protein targets. This moiety can adopt multiple conformations, allowing for flexible interactions with biological receptors. Such flexibility is often essential for achieving high affinity and selectivity in drug design. Additionally, the presence of polar functional groups enhances solubility, which is crucial for oral bioavailability and tissue distribution.
In clinical settings, compounds with thiazolidinedione structures have demonstrated efficacy in treating metabolic syndromes and inflammatory conditions. The combination of these pharmacophoric elements suggests that this particular compound may offer therapeutic benefits beyond traditional treatments. For instance, it could potentially be used to develop combination therapies that target both metabolic and inflammatory pathways simultaneously.
The role of computational chemistry in optimizing this compound cannot be overstated. Molecular modeling techniques are employed to predict binding affinities and interactions with biological targets. These simulations help guide synthetic modifications aimed at improving potency and selectivity. By leveraging computational tools, researchers can accelerate the drug discovery process and reduce experimental costs.
The potential applications of this compound extend beyond human health into veterinary medicine and agricultural science. In veterinary applications, it could be used to develop treatments for metabolic disorders in animals or as an anti-inflammatory agent for chronic conditions. In agriculture, derivatives of this compound may serve as lead compounds for developing pesticides or herbicides that target specific biological pathways in pests without harming beneficial organisms.
Ethical considerations are also an integral part of drug development. Ensuring that synthetic routes are sustainable and environmentally friendly is increasingly important as global awareness of environmental impact grows. Researchers are exploring green chemistry principles to minimize waste and reduce energy consumption during synthesis.
The future direction of research on this compound includes exploring its mechanism of action at a molecular level. Understanding how it interacts with cellular components will provide insights into its therapeutic potential and limitations. Additionally, investigating its pharmacokinetic profile will help determine optimal dosing regimens and delivery methods.
In conclusion, Compound with CAS No. 1798677-53-8 represents a significant advancement in pharmaceutical chemistry due to its complex structure and multifaceted therapeutic potential. The combination of functional groups such as thiazolidinedione moieties (3-[1-[2-(2-Methoxyphenoxy)acetyl]-3-azetidinyl]-2,4-thiazolidinedione) offers promising avenues for treating various diseases through modulating key biological pathways. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in both clinical practice and industrial applications.
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